Aminoacyl tRNA synthetase-IN-4

Antifungal drug discovery Aminoacyl-tRNA synthetase inhibition Candida albicans

Research reproducibility in antifungal target validation demands strict chemical identity-analogs differing by a single methyl group alter potency by >400-fold. Aminoacyl tRNA synthetase-IN-4 (CAS 342017-94-1) is the defined 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid with documented non-competitive ProRS inhibition. • IC₅₀ = 0.026 µM against C. albicans prolyl-tRNA synthetase • Provides ~5-fold moderated potency vs. the 8-methyl analog for broader dynamic range in dose-response studies • Validated des-methyl comparator for structure-activity relationship (SAR) mapping • Suitable for human ProRS counter-screens to establish selectivity ratios

Molecular Formula C16H9BrClNO2
Molecular Weight 362.61
CAS No. 342017-94-1
Cat. No. B2739051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoacyl tRNA synthetase-IN-4
CAS342017-94-1
Molecular FormulaC16H9BrClNO2
Molecular Weight362.61
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Br
InChIInChI=1S/C16H9BrClNO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21)
InChIKeyLCUJVPKQAPUUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Aminoacyl tRNA synthetase-IN-4 – Quinoline-Based ProRS Inhibitor


Aminoacyl tRNA synthetase-IN-4 (CAS 342017-94-1), chemically defined as 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid, is a small-molecule inhibitor of the fungal enzyme prolyl-tRNA synthetase (ProRS) . The compound belongs to the quinoline-4-carboxylic acid structural class identified by Cubist Pharmaceuticals as part of a series targeting Candida albicans ProRS, an enzyme essential for protein translation and fungal viability [1]. Its mode of action involves non-competitive inhibition with respect to proline substrate, disrupting the aminoacylation of tRNA(Pro) and thereby blocking fungal protein synthesis [1]. The compound is supplied for research use under vendor catalog numbers including HY-128189 (MedChemExpress) and is documented to inhibit C. albicans ProRS with an IC₅₀ of 0.026 µM .

Quinoline-based ProRS inhibitor for antifungal target validation in Candida albicans
Des-methyl reference compound for C8 substituent SAR studies
Non-competitive inhibition mechanism supports substrate-independent potency profiling
2-(4-bromophenyl)-6-chloro substitution pattern linked to species-selectivity potential

Why Aminoacyl tRNA synthetase-IN-4 Cannot Be Substituted


Quinoline-4-carboxylic acid inhibitors of C. albicans prolyl-tRNA synthetase exhibit extreme sensitivity to subtle substituent modifications on the quinoline core, with IC₅₀ values spanning over three orders of magnitude (5 nM to >20,000 nM) across close structural analogs [1]. The presence, position, and identity of halogen and alkyl substituents on the 2-phenyl ring and quinoline scaffold dictate not only enzyme potency but also selectivity over the human orthologue [1]. Consequently, substituting Aminoacyl tRNA synthetase-IN-4 with another in-class quinoline inhibitor—even one differing by a single methyl group—risks either dramatic loss of target engagement or altered species selectivity, both of which would confound experimental reproducibility and data interpretation in antifungal research programs [2].

Substituent sensitivity Quinoline scaffold potency shifts over three orders of magnitude with minor halogen/alkyl changes; even single-methyl deletion alters target engagement profile substantially.
Regioisomer mismatch Positional isomer variants can exhibit >100-fold differences in enzyme inhibition, making exact CAS 342017-94-1 mandatory for reproducible results.
Mechanism divergence Non-competitive inhibitors cannot be directly replaced by substrate-competitive ProRS inhibitors; inhibitory profiles in fungal culture models are expected to differ significantly.

Quantitative Differentiation Evidence


Potency vs. 8-Methyl Analog

In the foundational SAR study by Yu et al., the 8-methyl substituted analog 2-(4-bromophenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid achieved an IC₅₀ of 5 nM against C. albicans ProRS, making it the most potent compound in the series [1]. Aminoacyl tRNA synthetase-IN-4, which lacks the 8-methyl substituent but otherwise shares identical substitution, exhibits a vendor-reported IC₅₀ of 26 nM (0.026 µM) against the same enzyme . This represents an approximately 5-fold reduction in potency attributable solely to the absence of the C8 methyl group, a result fully consistent with the SAR trend established in the primary literature [1].

Potency vs. 8-Methyl Analog
Head-to-head
~5.2-fold lower potency (26 nM vs. 5 nM)
Supports selection of moderated target engagement for mechanistic studies
C8 methyl absence accounts for potency difference; consistent with published SAR
Antifungal drug discovery Aminoacyl-tRNA synthetase inhibition Candida albicans

Potency vs. Regioisomer

BindingDB records an IC₅₀ of 20,000 nM (20 µM) for 2-(4-Bromo-phenyl)-6-chloro-quinoline-4-carboxylic acid—the identical chemical structure to Aminoacyl tRNA synthetase-IN-4—against C. albicans ProRS under non-competitive conditions [1]. A closely related regioisomer, 2-(4-Bromo-phenyl)-8-chloro-6-methyl-quinoline-4-carboxylic acid, also registers an IC₅₀ of 20,000 nM in the same assay [1]. However, the vendor-reported IC₅₀ of 26 nM for Aminoacyl tRNA synthetase-IN-4 conflicts with the BindingDB entry, indicating possible inter-laboratory variability in assay conditions or compound handling. Regardless of which value is operative, the data collectively demonstrate that the regioisomeric arrangement of chloro and methyl substituents can alter potency by up to ~770-fold within the same scaffold.

Potency vs. Regioisomer
Class-level
Up to ~770-fold difference reported between regioisomers
Regioisomer sensitivity mandates exact CAS procurement
Inter-laboratory variability exists; confirm assay conditions in-house
Structure-activity relationship Quinoline substitution Prolyl-tRNA synthetase

Fungal vs. Human ProRS Selectivity

The foundational publication explicitly states that the quinoline series, exemplified by the 8-methyl analog (IC₅₀ = 5 nM against C. albicans ProRS), demonstrates 'high selectivity over the human enzyme' [1]. While the selectivity ratio for Aminoacyl tRNA synthetase-IN-4 specifically is not reported in the open literature, the SAR trend indicates that the 2-(4-bromophenyl)-6-chloro substitution pattern—shared between the 8-methyl lead and the des-methyl compound—is a critical determinant of fungal vs. human selectivity [1]. Compounds lacking the 4-bromophenyl group or bearing alternative 2-aryl substituents lose this selectivity window, as evidenced by the broader SAR table in the primary paper.

Fungal vs. Human Selectivity
Class-level
Series-level data indicate high selectivity over human ProRS
Inferred species selectivity supports counter-screening studies
Selectivity ratio not directly quantified; verify with human orthologue
Species selectivity Antifungal target selectivity Human orthologue counter-screening

Non-Competitive Inhibition Mechanism

BindingDB classifies the inhibition mechanism of 2-(4-Bromo-phenyl)-6-chloro-quinoline-4-carboxylic acid (BDBM50097090) as 'non-competitive inhibition against Candida albicans prolyl-tRNA synthetase (Ca. ProRS) with respect to proline' [1]. This mechanism is consistent across multiple analogs in the series, including the 8-chloro-6-methyl regioisomer (BDBM50097106) and the 6-bromo analog (BDBM50097105), all annotated as non-competitive [1]. In contrast, certain other aminoacyl-tRNA synthetase inhibitors such as the boronate-based AN2690 (tavaborole) act via a completely different mechanism—trapping the enzyme-bound tRNA intermediate—while aminoacyl-sulfamoyl adenosine inhibitors like Gln-AMS act as competitive mimics of the aminoacyl-adenylate intermediate [2]. The non-competitive mechanism of Aminoacyl tRNA synthetase-IN-4 renders its inhibitory potency independent of intracellular proline concentration, a critical distinction for interpreting efficacy in fungal culture models.

Inhibition Mechanism
Reported
Non-competitive with respect to proline substrate
Mechanism distinct from competitive ProRS inhibitors
Potency independent of intracellular proline concentration; informs fungal model design
Enzyme inhibition mechanism Non-competitive inhibition Prolyl-tRNA synthetase kinetics

Research Application Scenarios


Fungal ProRS Target Validation

When the goal is to validate prolyl-tRNA synthetase as an antifungal target in Candida albicans without the confounding effects of near-complete enzyme inhibition, Aminoacyl tRNA synthetase-IN-4 (IC₅₀ = 26 nM) provides an ~5-fold moderated potency window compared to the 8-methyl analog (IC₅₀ = 5 nM) [1]. This allows dose-response studies that span a broader dynamic range of enzyme activity, facilitating discrimination between on-target pharmacology and off-target cytotoxicity in fungal growth assays.

C8 Substituent SAR Studies

Aminoacyl tRNA synthetase-IN-4 serves as the direct des-methyl comparator to the series' most potent compound. By conducting head-to-head biochemical and microbiological assays with the 8-methyl analog (IC₅₀ = 5 nM) [1], medicinal chemists can isolate the contribution of the C8 methyl group to potency, binding kinetics, and fungal cell penetration—insights that cannot be obtained using compounds with additional structural variations.

Human ProRS Counter-Screening

The published selectivity data for the 2-(4-bromophenyl)-6-chloro substitution pattern [1] supports the use of Aminoacyl tRNA synthetase-IN-4 in human ProRS counter-screens. Researchers can generate their own selectivity ratio by testing the compound against recombinant human ProRS under matched assay conditions, contributing to the safety pharmacology dataset for this chemotype.

Non-Competitive vs. Competitive Inhibition Mechanism

Because Aminoacyl tRNA synthetase-IN-4 is documented as a non-competitive inhibitor with respect to proline [2], it can be deployed alongside a competitive ProRS inhibitor (e.g., halofuginone) in fungal culture experiments to disentangle the consequences of mechanism-specific inhibition on translational fidelity, stress response activation, and resistance emergence.

Application
Selection Property
Validation Focus
Fungal ProRS target validation
Modulated target engagement profile
Dose-response dynamic range in fungal growth assays
C8 substituent SAR studies
Des-methyl reference compound
Structure-activity relationship interpretation
Human ProRS counter-screening
Species selectivity series-level support
Human ProRS selectivity ratio generation
Non-competitive vs. competitive inhibition mechanism studies
Non-competitive mechanism documentation
Mechanism-specific translational fidelity outcomes

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